Cyclobutyl(5-fluoropyridin-3-yl)methanone
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Overview
Description
Cyclobutyl(5-fluoropyridin-3-yl)methanone is an organic compound with the molecular formula C10H10FNO It features a cyclobutyl group attached to a methanone moiety, which is further connected to a 5-fluoropyridin-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutyl(5-fluoropyridin-3-yl)methanone typically involves the reaction of cyclobutyl ketone with 5-fluoropyridine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the cyclobutyl ketone, followed by nucleophilic substitution with 5-fluoropyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be integrated into the industrial process.
Chemical Reactions Analysis
Types of Reactions
Cyclobutyl(5-fluoropyridin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluoropyridine ring, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Cyclobutyl(5-fluoropyridin-3-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Cyclobutyl(5-fluoropyridin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Cyclobutyl(5-fluoropyridin-2-yl)methanone
- Cyclobutyl(5-chloropyridin-3-yl)methanone
- Cyclobutyl(5-bromopyridin-3-yl)methanone
Uniqueness
Cyclobutyl(5-fluoropyridin-3-yl)methanone is unique due to the presence of the fluorine atom at the 5-position of the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The cyclobutyl group also imparts distinct steric and electronic properties, making this compound a valuable scaffold for the development of new chemical entities.
Properties
Molecular Formula |
C10H10FNO |
---|---|
Molecular Weight |
179.19 g/mol |
IUPAC Name |
cyclobutyl-(5-fluoropyridin-3-yl)methanone |
InChI |
InChI=1S/C10H10FNO/c11-9-4-8(5-12-6-9)10(13)7-2-1-3-7/h4-7H,1-3H2 |
InChI Key |
ONNGJXQCLYVDAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)C2=CC(=CN=C2)F |
Origin of Product |
United States |
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